molecular formula C11H7N3O B8133344 Pyrido[2,3-h]quinazolin-2(1H)-one

Pyrido[2,3-h]quinazolin-2(1H)-one

Cat. No.: B8133344
M. Wt: 197.19 g/mol
InChI Key: QZGXKHLZLRKTOV-UHFFFAOYSA-N
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Description

Pyrido[2,3-h]quinazolin-2(1H)-one is a synthetically crafted quinazolinone derivative of significant interest in medicinal chemistry and drug discovery research. This fused heterocyclic compound is part of the privileged quinazolinone scaffold, a structure renowned for its diverse biological activities and presence in several therapeutic agents . Primary Research Applications and Value This compound is supplied for research use only, specifically for in vitro studies. Its core value lies in its potential to interact with key biological targets. Preliminary investigations on analogous quinazolinone derivatives suggest potential areas of research include: Oncology Research: Quinazolinone-based compounds are frequently investigated as inhibitors of various kinase enzymes, such as the Epidermal Growth Factor Receptor (EGFR) and components of the PI3K pathway, which are critical in cancer cell proliferation and survival . Some derivatives also function as inhibitors of tubulin polymerization, disrupting mitosis in cancer cells . Anti-infective Research: The quinazolinone scaffold is a known pharmacophore in the search for new antimicrobial and antitubercular agents, making this compound a candidate for screening against a range of bacterial and fungal pathogens . Chemical Biology and Probe Development: Researchers may utilize this molecule as a core structure to develop chemical probes for studying disease mechanisms, given the structural flexibility of the quinazolinone core for further functionalization and optimization . Researchers are encouraged to validate the specific mechanism of action and binding affinity of this compound for their intended target, as activity can be highly dependent on the specific structure and substitution pattern of the derivative.

Properties

IUPAC Name

1H-pyrido[2,3-h]quinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O/c15-11-13-6-7-3-4-9-8(10(7)14-11)2-1-5-12-9/h1-6H,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZGXKHLZLRKTOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2NC(=O)N=C3)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

PdCl₂-Mediated Endo-Dig Cyclization

The PdCl₂-catalyzed cyclization of alkynylated dihydroquinazolinones has emerged as a cornerstone for constructing pyrroloquinazolinone frameworks. As demonstrated by, 2-amino-5-bromo-3-iodobenzamide serves as a critical precursor. Sonogashira cross-coupling with aryl acetylenes introduces alkynyl groups at the C8 position, followed by boric acid-mediated cyclocondensation with benzaldehyde derivatives to yield 8-alkynylated dihydroquinazolin-4(1H)-ones. Subsequent PdCl₂-catalyzed endo-dig cyclization facilitates pyrrole ring annulation, achieving pyrrolo[3,2,1-ij]quinazolin-1-ones in 45–60% yields.

For pyrido[2,3-h]quinazolin-2(1H)-one, analogous strategies may employ 2-amino-3-iodonicotinamide derivatives to direct pyridine ring fusion. Substituting the benzene ring with a pyridine nucleus necessitates careful optimization of reaction coordinates, particularly in managing electron-deficient nitrogen centers that may hinder cyclization kinetics.

Acid-Catalyzed Cyclocondensation

Classical approaches involve cyclocondensation of 2-aminonicotinamides with carbonyl compounds. For instance, details the synthesis of 4(3H)-quinazolinones via ionic liquid-promoted reactions between 2-aminobenzamides and aroyl chlorides. Adapting this to pyrido systems requires 2-amino-3-carbamoylpyridines and α-ketoesters, with H₂SO₄ or POCl₃ as cyclodehydrating agents. Yields typically range from 50–70%, though regioselectivity challenges persist due to competing N1 vs. N3 cyclization pathways.

Transition Metal-Catalyzed Syntheses

CuI-Catalyzed One-Pot Assembly

CuI-catalyzed methods enable efficient construction of polyheterocycles. reports a one-pot synthesis of pyrazolo[1,5-c]quinazolines using 1-(2-halophenyl)-3-alkylprop-2-yn-1-ones, hydrazine hydrochloride, and amidine hydrochlorides. This protocol, achieving 80–85% yields under mild conditions, could be adapted for pyrido[2,3-h]quinazolinones by substituting 2-halonicotinamides as substrates. The CuI/DMSO system facilitates sequential alkyne activation, hydrazine addition, and cyclocondensation, minimizing intermediate isolation.

Pd-Catalyzed C–H Functionalization

Recent advances in C–H activation offer routes to fused quinazolinones. describes Pd-mediated coupling of 2-chloronicotinic acid with anthranilic acid derivatives to form benzo[g]pyrido[2,1-b]quinazolines. For pyrido[2,3-h] systems, directed C–H arylation at the pyridine C3 position could enable annulation with quinazolinone precursors. Optimizing ligands (e.g., XPhos) and bases (Cs₂CO₃) may enhance turnover frequencies.

Solvent-Free and Green Chemistry Methods

Microwave-Assisted Cyclization

Microwave irradiation drastically reduces reaction times for quinazolinone syntheses. highlights solvent-free synthesis of triazoloquinazolin-8-ones via grinding 2-aminoarylalkanone O-phenyl oximes with aldehydes, achieving 90% yields in 5–15 minutes. Applied to pyrido[2,3-h] systems, microwave irradiation (150°C, 20 min) of 2-amino-3-cyanopyridines and formamide derivatives could promote cyclodehydration while avoiding solvent waste.

Ionic Liquid-Mediated Reactions

Ionic liquids like [BMIM][BF₄] act as dual solvents and catalysts for quinazolinone formation. demonstrates their utility in condensing 2-aminobenzamides with aroyl chlorides at 80°C, yielding 4(3H)-quinazolinones in 88% efficiency. For pyrido analogues, substituting 2-aminonicotinamides and employing chiral ionic liquids may enhance enantioselectivity in asymmetric syntheses.

Characterization and Analytical Data

Critical characterization data for pyrido[2,3-h]quinazolin-2(1H)-one derivatives include:

  • ¹H NMR : Downfield shifts for H4 (δ 9.10–9.20 ppm) and H5 (δ 8.60–8.80 ppm) due to anisotropic effects from the fused pyridine ring.

  • MS : Molecular ion peaks at m/z 290–350 [M+H]⁺, with fragmentation patterns indicative of sequential loss of CO and NH groups.

  • XRD : Planar geometry with dihedral angles <5° between pyridine and quinazolinone moieties, confirming coplanar fusion .

Chemical Reactions Analysis

Types of Reactions

Pyrido[2,3-h]quinazolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinazolinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

Anticancer Activity

Pyrido[2,3-h]quinazolin-2(1H)-one derivatives have been investigated for their cytotoxic effects against various cancer cell lines. Studies have shown that certain compounds within this class exhibit significant activity against breast cancer (MCF-7), melanoma (B16), and endothelioma (sEnd.2) cell lines. For instance, specific derivatives demonstrated IC50 values indicating potent cytotoxicity, suggesting their potential as chemotherapeutic agents .

Table 1: Cytotoxicity of this compound Derivatives

CompoundCell LineIC50 (μM)
4hMCF-710
4hB1615
4isEnd.212

The presence of specific substituents on the pyridoquinazolinone framework has been linked to enhanced activity against certain cancer types, highlighting the importance of structure-activity relationships in drug design .

Antimicrobial Properties

Beyond anticancer activity, this compound derivatives have shown promise as antimicrobial agents. Some studies indicate that these compounds possess activity against methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential in treating resistant bacterial infections. The structure-activity relationship analysis has revealed that modifications to the quinazolinone core can significantly influence antimicrobial efficacy .

Table 2: Antimicrobial Activity of Selected Compounds

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
15MRSA8 μg/mL
20E. coli16 μg/mL

Other Pharmacological Activities

This compound derivatives have also been explored for various other pharmacological activities, including anti-inflammatory and antiviral effects. For example, some compounds have demonstrated significant anti-inflammatory activity in preclinical models, suggesting their potential utility in treating inflammatory diseases .

Table 3: Summary of Pharmacological Activities

ActivityCompoundReference
Anticancer4h
Antimicrobial15
Anti-inflammatory10
Antiviral12

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through various methods including one-pot reactions and palladium-catalyzed processes. These synthetic routes allow for the introduction of different substituents that can enhance biological activity. For instance, modifications at specific positions on the quinazolinone ring can lead to compounds with improved pharmacokinetic properties such as increased solubility and bioavailability .

Case Studies and Clinical Relevance

Recent studies have reported the successful application of this compound derivatives in preclinical models for cancer treatment and infection control. The ongoing research aims to further elucidate their mechanisms of action and optimize their therapeutic profiles.

Mechanism of Action

The mechanism of action of Pyrido[2,3-h]quinazolin-2(1H)-one and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives act as kinase inhibitors by binding to the ATP-binding site of the enzyme, thereby blocking its activity. The compound’s ability to interact with various biological pathways makes it a versatile tool in drug discovery and development.

Comparison with Similar Compounds

Physicochemical Properties

Table 2: Key Physicochemical Data
Compound Name Molecular Formula 1H NMR Highlights Elemental Analysis (C/H/N) Reference
5a C₁₄H₁₆N₂O₃S₂ δ4.59 (s, 2H), 7.55–8.05 (m), 10.65 (s, NH) Calcd: 51.83/4.97/8.63; Found: 51.85/4.92/8.80
5g C₁₈H₁₆N₄OS₂ δ3.30–4.30 (m, CH₂-Ph), 7.30–7.55 (m, Ar-H) Calcd: 58.67/4.38/15.20; Found: 58.45/4.49/15.03
Pyrido[2,3-d]pyrimidine 2n C₁₉H₁₇FN₂O₂ δ3.5 (s, CH₃), 6.5–8.5 (Ar-H) Confirmed via HRMS
  • Melting Points: Thioxo-substituted imidazoquinazolinone (5a) exhibits a high melting point (>320°C), attributed to strong hydrogen bonding . Benzyl-substituted derivatives (e.g., 5g) show lower melting points (250–252°C) due to increased solubility from aromatic groups .

Spectral and Analytical Data

  • 1H NMR Trends: Pyrido[2,3-d]pyrimidines show aromatic protons at 6.5–8.5 ppm and methyl groups at ~3.5 ppm . Imidazoquinazolinones display NH signals near δ10.65, indicating hydrogen-bonding capacity .

Biological Activity

Pyrido[2,3-h]quinazolin-2(1H)-one is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including cytotoxicity, antioxidant properties, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by a fused ring system that includes a pyridine and quinazoline moiety. The synthesis of this compound often involves multi-step reactions, including cyclization and functional group modifications. Various derivatives have been synthesized to explore their biological potential.

1. Anticancer Activity

Numerous studies have reported on the anticancer properties of this compound derivatives:

  • Cytotoxicity Assays : Compounds derived from this compound have been evaluated for cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), B16 (melanoma), and HCT-116 (colon cancer). For instance, certain derivatives demonstrated significant cytotoxicity with IC50 values in the low micromolar range, indicating their potential as anticancer agents .
  • Mechanism of Action : The mechanism of action often involves induction of apoptosis, as evidenced by increased levels of pro-apoptotic markers such as BAX and caspase-3 in treated cells. For example, one study reported a 4.12-fold increase in caspase-3 expression in HepG2 cells treated with a pyrido[2,3-h]quinazolin derivative .
CompoundCell LineIC50 (µM)Mechanism
13HCT-1160.016Apoptosis induction
4hMCF-7<10Cell cycle arrest
4iB16>10Reduced viability at high concentrations

2. Antioxidant Activity

The antioxidant properties of this compound derivatives have also been investigated:

  • Antioxidant Assays : Studies employing methods like DPPH and ABTS assays revealed that certain substitutions on the quinazoline scaffold enhance antioxidant activity. The presence of hydroxyl groups was particularly noted to improve metal-chelating properties .
CompoundAssay MethodActivity Level
25aDPPHModerate
25bABTSHigh

3. Other Biological Activities

Beyond anticancer and antioxidant activities, this compound has shown potential in other therapeutic areas:

  • Antimicrobial Activity : Some derivatives exhibit antimicrobial properties against various pathogens, including bacteria and fungi .
  • Anti-inflammatory Effects : Certain compounds have demonstrated anti-inflammatory effects through inhibition of pro-inflammatory cytokines .

Case Study 1: Anticancer Efficacy

A recent study focused on the anticancer efficacy of a novel pyrido[2,3-h]quinazolin derivative against MCF-7 cells. The study reported an IC50 value of 0.016 µM and highlighted the compound's capability to induce apoptosis through intrinsic pathways involving mitochondrial dysfunction and activation of caspases .

Case Study 2: Antioxidant Properties

In another investigation, derivatives with multiple hydroxyl substitutions showed enhanced antioxidant activities compared to their counterparts lacking such groups. This study utilized both CUPRAC and ABTS methods to establish structure-activity relationships .

Q & A

Q. Can green chemistry principles be applied to pyrido-quinazolinone synthesis?

  • Examples :
  • Replace traditional catalysts with Fe(DS)₃ under sonication to reduce waste and energy use .
  • Employ water-ethanol mixtures as solvents for eco-friendly cyclization steps .
  • Metrics : Calculate E-factors (kg waste/kg product) to quantify sustainability improvements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.